molecular formula C15H11ClF2O B1327620 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-26-5

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327620
CAS RN: 898767-26-5
M. Wt: 280.69 g/mol
InChI Key: FRNUOXOBMRNTHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure analysis for “4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone” is not available in the resources I have .

Scientific Research Applications

Synthesis of Liquid Crystalline Compounds

4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone: can be used in the synthesis of novel liquid crystalline compounds. These materials exhibit properties of both liquids and crystals, making them crucial in the development of displays, sensors, and other optical devices .

Development of Leukotriene Receptor Agonists

This compound may serve as a precursor in the synthesis of o-phenylphenols , which are potent leukotriene B4 receptor agonists. These receptors play a significant role in inflammatory responses, and agonists can be used to study allergic reactions and asthma .

Palladium-Catalyzed Cross-Couplings

In the field of organic chemistry, 4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone can be utilized in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating complex organic molecules for pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Aromatic Compounds

The compound’s fluorinated aromatic structure makes it a valuable starting material for synthesizing other fluorinated aromatic compounds, which are important in medicinal chemistry due to their enhanced stability and bioavailability .

Asymmetric Addition Reactions

It can also be used in rhodium-catalyzed asymmetric addition reactions. These reactions are essential for producing chiral molecules that have applications in creating drugs with specific enantiomeric properties .

Preparation of Catechols

4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone: might be involved in the preparation of catechols through hydroxylation. Catechols are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Suzuki-Miyaura Coupling Reactions

This compound can act as a reactant in Suzuki-Miyaura coupling reactions. These couplings are widely used in the formation of carbon-carbon bonds, which are pivotal in the construction of complex organic architectures .

Mechanism of Action

Target of Action

Similar compounds such as 3-fluoro-l-tyrosine have been found to target proteins like superoxide dismutase in mitochondria .

Mode of Action

It is a derivative of α-PPP, characterized by the addition of a fluorine group at the 3 position of the phenyl ring . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.

Result of Action

As this compound is intended for forensic and research applications , further studies are needed to determine its precise effects.

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNUOXOBMRNTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644536
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898767-26-5
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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